molecular formula C20H20N2O2 B10845090 6,7-Diethoxy-4-styrylquinazoline

6,7-Diethoxy-4-styrylquinazoline

Cat. No.: B10845090
M. Wt: 320.4 g/mol
InChI Key: MVIQZBWZLCMZGF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-diethoxy-4-styrylquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-4-styrylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazoline.

    Styryl Group Introduction: The styryl group is introduced through a reaction with a suitable styrene derivative under basic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-4-styrylquinazoline can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The styryl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6,7-diethoxy-4-styrylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-diethoxy-4-styrylquinazoline involves its interaction with specific molecular targets. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-diethoxy-4-styrylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

6,7-diethoxy-4-[(E)-2-phenylethenyl]quinazoline

InChI

InChI=1S/C20H20N2O2/c1-3-23-19-12-16-17(11-10-15-8-6-5-7-9-15)21-14-22-18(16)13-20(19)24-4-2/h5-14H,3-4H2,1-2H3/b11-10+

InChI Key

MVIQZBWZLCMZGF-ZHACJKMWSA-N

Isomeric SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)/C=C/C3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)C=CC3=CC=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.